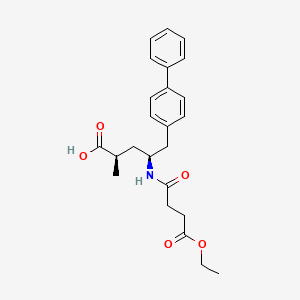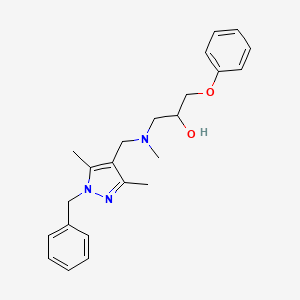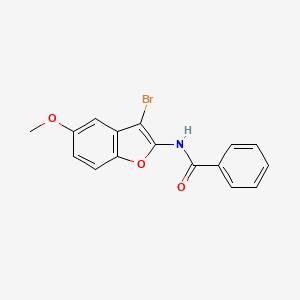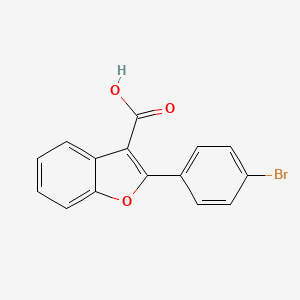
2-(4-Bromophenyl)benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)benzofuran-3-carboxylic acid is an organic compound with the molecular formula C15H9BrO3. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a carboxylic acid group attached to the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)benzofuran-3-carboxylic acid typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring is formed through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, aldehydes, and quinones .
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)benzofuran-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzofuran-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromophenylacetic acid: Lacks the benzofuran ring, leading to different chemical properties and applications.
Benzofuran-3-carboxylic acid: Lacks the bromine atom and phenyl ring, resulting in different chemical behavior.
Uniqueness
2-(4-Bromophenyl)benzofuran-3-carboxylic acid is unique due to the presence of both the bromine atom and the benzofuran ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C15H9BrO3 |
|---|---|
Molekulargewicht |
317.13 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C15H9BrO3/c16-10-7-5-9(6-8-10)14-13(15(17)18)11-3-1-2-4-12(11)19-14/h1-8H,(H,17,18) |
InChI-Schlüssel |
NXFQIULYCJXAQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


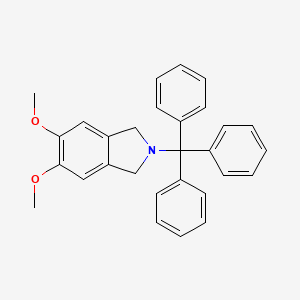
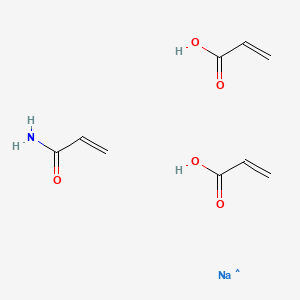

![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
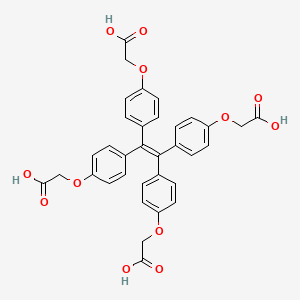
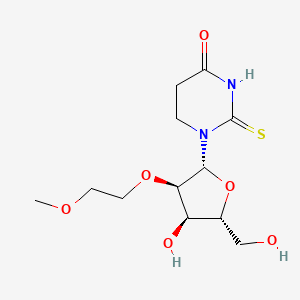

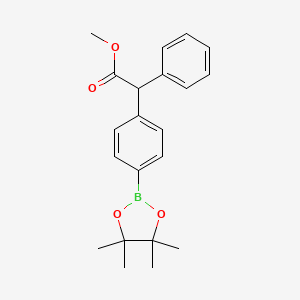

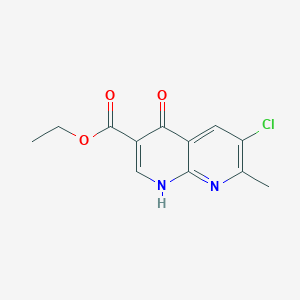
![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
